Product packaging for Oxyconine(Cat. No.:)

Oxyconine

Cat. No.: B1264533
M. Wt: 144.23 g/mol
InChI Key: VCCAAURNBULZRR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyconine, more commonly known in research as Oxycodone, is a semi-synthetic opioid analgesic derived from thebaine . It is a potent agonist of the mu-, kappa-, and delta-opioid receptors in the central nervous system, with the highest affinity for the mu-opioid receptor . Its primary mechanism of action involves binding to these G-protein coupled receptors, which inhibits adenylate cyclase, reduces intracellular cyclic AMP, and leads to the hyperpolarization of neurons and a general reduction in excitability and neurotransmitter release . This makes it a valuable compound for researching neuropharmacology and pain signaling pathways. Oxycodone has high oral bioavailability, ranging from 60% to 87%, and a volume of distribution of approximately 2.6 L/kg . Its metabolism is extensive and primarily hepatic, mediated mainly by the CYP3A4 enzyme and, to a lesser extent, by CYP2D6, producing active metabolites such as noroxycodone and oxymorphone . Researchers utilize oxycodone in controlled studies related to moderate-to-severe pain models, including neuropathic pain, cancer pain, and postoperative pain . Its distinct pharmacokinetic and pharmacodynamic profile compared to other opioids, such as morphine, makes it a subject of interest for comparative pharmacological studies . This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18NO+ B1264533 Oxyconine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

1-piperidin-1-ium-2-ylpropan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/p+1

InChI Key

VCCAAURNBULZRR-UHFFFAOYSA-O

Canonical SMILES

CCC(C1CCCC[NH2+]1)O

Synonyms

alpha-conhydrine
conhydrine

Origin of Product

United States

Synthesis and Biosynthesis of Oxyconine

Historical Chemical Synthesis Methodologies

The traditional and most historically significant method for the production of Oxycodone is a semi-synthesis starting from thebaine, an alkaloid naturally found in the opium poppy (Papaver somniferum). bris.ac.uk This process, first reported in Germany in 1916, involves a two-step sequence. wikipedia.org

The initial step is the oxidation of thebaine to produce 14-hydroxycodeinone. bris.ac.uk This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in a solution of acetic acid and trifluoroacetic acid. bris.ac.uk The second step involves the catalytic hydrogenation of the conjugated double bond in 14-hydroxycodeinone to yield Oxycodone. bris.ac.uk This reduction is typically carried out using a palladium catalyst. google.com

A common challenge in this historical method is the removal of impurities, particularly the intermediate 14-hydroxycodeinone, from the final product. google.com Various purification techniques have been developed to address this issue and improve the purity profile of the resulting Oxycodone hydrochloride. google.com

Contemporary Chemical Synthesis Approaches

Modern synthetic chemistry has seen the development of numerous innovative approaches to the synthesis of Oxycodone, aiming to improve efficiency, stereoselectivity, and to provide alternatives to the reliance on naturally sourced thebaine.

Total Synthesis Strategies

The complete synthesis of Oxycodone from simple starting materials, known as total synthesis, represents a significant achievement in organic chemistry. These strategies offer the advantage of not being dependent on the availability of natural precursors like thebaine.

Table 1: Key Steps in the Chemoenzymatic Synthesis of (+)-10-Keto-Oxycodone

StepTransformationReagents/ConditionsYield
1Microbial DihydroxylationE. coli JM109 (pDTG601A)-
2Selective Reduction-85%
3Intramolecular Heck Reaction--
4SmI2-mediated Radical CyclizationSmI2-
5OxidationDess–Martin periodinane-

Data sourced from a chemoenzymatic total synthesis report. mdpi.com

Palladium catalysis plays a crucial role in several modern synthetic routes to Oxycodone. A novel synthetic route to (–)-Oxycodone features a palladium-catalyzed direct intramolecular arylation of an aryl bromide. nih.gov This key step is instrumental in constructing the tetracyclic core of the molecule. nih.gov This strategy, developed by the Fukuyama group, circumvents the need for thebaine as an intermediate. researchgate.net The synthesis also involves an oxidative dearomatization and the formation of a benzylic quaternary carbon via an intramolecular Michael addition. nih.gov More recent advancements have focused on developing highly efficient palladium-catalyzed dearomatization arene coupling reactions using robust phosphonium (B103445) ligands, further improving the efficiency and scalability of Oxycodone synthesis. rsc.org

Table 2: Comparison of Different Palladium-Catalyzed Approaches

ApproachKey Palladium-Catalyzed StepStarting MaterialOverall Yield
Fukuyama SynthesisDirect Intramolecular ArylationAryl Bromide-
Bioinspired SynthesisIntramolecular Dearomatization Coupling-11%

Data compiled from various total synthesis reports. chinesechemsoc.orgnih.govresearchgate.net

Semisynthetic Routes from Natural Precursors

The industrial production of oxycodone is predominantly a semi-synthetic process, starting from alkaloids extracted from the opium poppy, Papaver somniferum. dea.govbris.ac.uk This approach is more efficient than a total chemical synthesis due to the intricate stereochemistry of the oxycodone molecule. bris.ac.uk

Thebaine as a Primary Starting Material

Thebaine, one of the major alkaloids found in the opium poppy, serves as the principal starting material for the synthesis of oxycodone. dea.govnih.gov While morphine is the most abundant opiate in Papaver somniferum, thebaine is utilized as a precursor because its chemical structure is more readily converted to oxycodone. bris.ac.uk The availability of thebaine is a limiting factor in oxycodone production, although genetically modified poppies have been developed to produce higher yields of this crucial precursor. mdpi.com

The conversion of thebaine to oxycodone is a two-step process that involves oxidation followed by hydrogenation. mdpi.comjustia.com

Oxidation and Hydrogenation Transformations

The first step in the synthesis of oxycodone from thebaine is the oxidation of thebaine to 14-hydroxycodeinone. google.comgoogle.com This reaction targets the diene moiety of the thebaine molecule. mdpi.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide or peroxyacids like peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), often in the presence of an acid such as formic acid or acetic acid. bris.ac.ukgoogle.comgoogle.com The reaction with hydrogen peroxide in aqueous formic acid is a commonly described method. google.com

The resulting intermediate, 14-hydroxycodeinone, is then subjected to a reduction reaction. justia.com This is typically achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on charcoal (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO4). google.commonash.edu This step reduces the carbon-carbon double bond in the 14-hydroxycodeinone molecule to yield oxycodone. bris.ac.uk The choice of solvent and catalyst in the hydrogenation step is crucial for optimizing the yield and purity of the final oxycodone product, with aqueous acetic acid or methanol (B129727) being common solvents. monash.edu

Starting MaterialKey TransformationIntermediateFinal ProductKey Reagents
ThebaineOxidation14-HydroxycodeinoneOxycodoneHydrogen Peroxide, Formic Acid
14-HydroxycodeinoneHydrogenation-H2, Palladium Catalyst
Table 1: Key steps in the semisynthetic route from Thebaine to Oxycodone.

Derivatization Strategies for Oxycodone Analogues

The oxycodone molecule can be chemically modified to produce a variety of analogues with different properties. These derivatization strategies often target the functional groups of the oxycodone scaffold. For instance, N-demethylation of oxycodone can lead to the synthesis of noroxycodone. The N-oxide of oxycodone can be generated and subsequently used as an intermediate for the synthesis of other important opioid antagonists like naltrexone (B1662487) and naloxone. cdnsciencepub.com The ketone group at the C-6 position and the hydroxyl group at the C-14 position are also sites for chemical modification to create novel derivatives.

Biotransformation and Biosynthesis Pathways

While chemical synthesis is the current industrial standard, research into biological methods for producing oxycodone and its precursors is an active area of investigation.

Natural Occurrence and Identification in Biological Systems

Oxycodone itself is not a naturally occurring alkaloid in the opium poppy. bris.ac.uk The primary psychoactive alkaloids naturally produced by Papaver somniferum are morphine, codeine, and thebaine. healthline.commedicalnewstoday.com Therefore, oxycodone is not directly isolated from biological systems but is synthesized from these natural precursors. dea.gov

Engineered Microbial Biomanufacturing Platforms

Significant advancements have been made in developing microbial platforms for the biosynthesis of opioids. semanticscholar.orgnih.gov Researchers have successfully engineered strains of baker's yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) to produce opioids from simple sugars or supplemented precursors like thebaine. nih.govacs.org

These engineered microbes are equipped with the genetic machinery from the opium poppy and other organisms, such as the bacterium Pseudomonas putida, to create a functional biosynthetic pathway. nih.govnih.gov For instance, yeast strains have been engineered to express enzymes that can convert thebaine into other opioids, including hydrocodone and oxycodone. nih.govnih.gov In one study, engineered yeast strains were able to produce up to 70 mg/L of oxycodone when supplied with thebaine. nih.gov

These biomanufacturing platforms offer a potential alternative to agricultural cultivation of opium poppies, which could lead to more stable and secure supply chains for essential medicines. researchgate.netnih.gov The process involves introducing a series of heterologous genes that encode the necessary enzymes for the multi-step conversion of a starting substrate into the desired opioid. h1.co Optimization of these pathways involves strategies such as adjusting gene copy numbers, enhancing the supply of necessary co-substrates, and spatially engineering the enzymes within the microbial cell. semanticscholar.orgresearchgate.net

MicroorganismStarting SubstrateProductReported Titer
Saccharomyces cerevisiaeThebaineOxycodone70 mg/L
Saccharomyces cerevisiaeThebaineHydrocodone51 mg/L
Table 2: Examples of Opioid Production in Engineered Microbes. nih.gov
Yeast-Based Biosynthesis Systems

The baker's yeast, Saccharomyces cerevisiae, has become a prominent chassis organism for the biosynthesis of complex plant-based natural products, including opioids. the-scientist.com Researchers have successfully engineered yeast to produce opioid compounds, such as thebaine and hydrocodone, directly from sugar. nih.govnih.gov

This ambitious undertaking requires the reconstruction of a multi-step biochemical pathway within the yeast cell. For instance, one study described an engineered strain of S. cerevisiae that utilizes 21 enzymes sourced from plants, mammals, bacteria, and yeast itself to convert sugar into thebaine. the-scientist.com Another effort to produce hydrocodone involved engineering 23 different genes into the yeast genome. stanford.edustanford.edu These genes encode the necessary enzymes that guide the conversion of sugar through a series of intermediates to the final opioid product. stanford.edu

While these breakthroughs represent a significant proof-of-concept, the yields from these yeast-based systems are not yet commercially viable. nih.govnih.gov For example, one pioneering experiment estimated it would require 4,400 gallons of the engineered yeast to produce a single dose of the opioid. stanford.edu Substantial improvements in fermentation titer are necessary for yeast-based production to become a practical alternative to traditional poppy farming. nih.gov

Table 1: Key Aspects of Yeast-Based Opioid Biosynthesis

Bacterial Cell Factories for Thebaine Conversion

In addition to yeast, bacterial systems, particularly Escherichia coli, are being explored as robust platforms for opioid biosynthesis. kyoto-u.ac.jp Research has demonstrated that E. coli can be engineered to efficiently perform specific bioconversions along the opioid synthesis pathway, such as the conversion of thebaine to other valuable opioids like oripavine, codeine, and morphine. rsc.orgresearchgate.net

Engineered E. coli offers several advantages, including rapid growth and a high capacity for expressing the necessary enzymes. nih.gov Studies have shown that for specific bioconversions, E. coli can achieve significantly higher yields and productivity compared to yeast systems. For example, in the conversion of thebaine to codeine, an E. coli system demonstrated a 10-fold higher conversion rate than previously reported yeast systems. nih.gov One study reported that an engineered E. coli platform could convert thebaine to oripavine and codeine to morphine with industrially applicable yields, improving more than 13,400-fold upon morphine production in yeast. rsc.orgrsc.org

Researchers have also developed innovative strategies to optimize production in bacteria. One such approach is cell-based enzyme compartmentalization, where different enzymatic steps of the pathway are separated into different E. coli cells. nih.govacs.org This strategy allows for better control over the reaction flux, leading to improved yields and reduced formation of byproducts. nih.gov For instance, using a compartmentalization strategy for the conversion of thebaine to codeine improved the yield from 19% to 48%. acs.org

Table 2: Comparison of Microbial Platforms for Thebaine Bioconversion

Molecular Structure and Stereochemistry of Oxyconine

Stereochemical Features and Chiral Centers

Chirality is a critical feature of many drug molecules, where a molecule and its mirror image are not superimposable. wikipedia.orgkhanacademy.org These non-superimposable mirror images are known as enantiomers. washington.edu Chirality in a molecule typically arises from a chiral center, which is most often a carbon atom bonded to four different substituent groups. khanacademy.orgashp.org

The rigid morphinan (B1239233) skeleton of oxycodone contains multiple chiral centers, which dictates a specific three-dimensional shape essential for its biological activity. The specific arrangement, or absolute configuration, of these centers is crucial for its ability to bind effectively to opioid receptors. nih.gov The naturally occurring and pharmacologically active form of oxycodone is the (-) enantiomer.

The stereochemistry of oxycodone is explicitly defined by its IUPAC name, indicating the specific spatial orientation at each chiral carbon. For instance, the designations (4R, 4aS, 7aR, 12bS) define the absolute configuration at four of the key stereocenters within the molecule's fused ring system. This precise stereospecificity ensures a complementary fit with the chiral environment of its biological targets, primarily the mu (μ) opioid receptors. ashp.orgnih.gov

Conformational Analysis and Molecular Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the fused ring system of oxycodone makes its core structure largely rigid, some conformational flexibility exists, particularly in the piperidine ring.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide insights into how molecules like oxycodone behave in a biological environment and interact with their receptors. MD studies on morphinan-class opioids have revealed key details about their binding to the μ-opioid receptor. acs.org These simulations show how the ligand orients itself within the receptor's binding pocket and highlight the critical non-covalent interactions—such as hydrogen bonds—that facilitate binding and receptor activation. acs.org For example, the 4,5α-epoxy group and other features of the molecule play specific roles in forming these crucial bonds, stabilizing the ligand-receptor complex. acs.org

Comparative Structural Analysis with Related Opioid Scaffolds

Oxycodone shares the fundamental 4,5-epoxymorphinan scaffold with other opioids like codeine and hydrocodone, but key structural differences account for variations in their pharmacological profiles. nih.gov

Oxycodone and codeine are both derived from opium alkaloids, but oxycodone is semi-synthetic while codeine is a natural product. bris.ac.uktherecoveryvillage.com They share the same molecular backbone but differ in three significant ways: wikipedia.orgbris.ac.uk

Substitution at Carbon-14 : Oxycodone possesses a hydroxyl (-OH) group at the C-14 position. Codeine has only a hydrogen atom at this position. wikipedia.org

Substitution at Carbon-6 : Oxycodone has a carbonyl (=O) group at C-6, classifying it as a ketone. Codeine, in contrast, has a hydroxyl (-OH) group at this position. wikipedia.org

Bond at the 7-8 Position : Oxycodone features a saturated single bond between carbons 7 and 8 (a 7,8-dihydro structure). Codeine has a double bond in this position. wikipedia.org

Structural FeatureOxycodoneCodeine
OriginSemi-synthetic (from Thebaine)Natural (from Opium Poppy)
C-14 SubstitutionHydroxyl Group (-OH)Hydrogen Atom (-H)
C-6 SubstitutionCarbonyl Group (=O)Hydroxyl Group (-OH)
C7-C8 BondSingle Bond (dihydro)Double Bond

Hydrocodone and oxycodone are chemically very similar semi-synthetic opioids. voguerecoverycenter.comcaron.org Hydrocodone is synthesized from codeine, while oxycodone is synthesized from thebaine. vanitywellnesscenter.comrenaissancerecovery.com The primary structural difference between the two molecules is the presence of an additional oxygen atom in oxycodone. drugs.comrenaissancerecovery.com

Substitution at Carbon-14 : The defining difference is that oxycodone has a hydroxyl (-OH) group at the C-14 position, whereas hydrocodone does not. This single modification significantly influences its interaction with opioid receptors.

Structural FeatureOxycodoneHydrocodone
OriginSemi-synthetic (from Thebaine)Semi-synthetic (from Codeine)
Molecular FormulaC18H21NO4C18H21NO3
C-14 SubstitutionHydroxyl Group (-OH)Hydrogen Atom (-H)

In Vitro Metabolic Pathways of Oxyconine

Phase I Oxidative Metabolism

Phase I metabolism of oxycodone is extensive, with the cytochrome P450 system being the major contributor to its biotransformation. wikipedia.orgoup.com In vitro studies using human liver microsomes and recombinant enzymes have identified specific CYP isoforms responsible for the primary metabolic conversions of oxycodone. mdpi.com The main reactions are N-demethylation, mediated largely by CYP3A4 and CYP3A5, and O-demethylation, catalyzed primarily by CYP2D6. mdpi.comdroracle.ai

N-demethylation represents the most significant metabolic pathway for oxycodone. wikipedia.orgnih.gov This reaction involves the removal of a methyl group from the nitrogen atom of the oxycodone molecule. pharmgkb.org This process is almost exclusively catalyzed by CYP3A subfamily enzymes. utupub.fi In vitro studies have confirmed that this pathway accounts for the formation of the majority of oxycodone's metabolites. wikipedia.orgresearchgate.net

The CYP3A4 and CYP3A5 isoforms are the primary enzymes responsible for the N-demethylation of oxycodone. droracle.aiutupub.finih.gov In vitro experiments have demonstrated that CYP3A4/5 exhibit the highest activity for this specific metabolic reaction. droracle.aiutupub.fi This pathway is considered the major route of oxycodone clearance, accounting for approximately 45% to 70% of a given dose. wikipedia.orgnih.gov Studies using human liver microsomes have shown that CYP3A4 is the highest-affinity enzyme for this process. researchgate.net The inhibition of CYP3A4 with agents like ketoconazole has been shown to decrease the formation of the N-demethylated metabolite by over 90%. nih.govresearchgate.net

Table 1: Kinetic Parameters for CYP3A-mediated Oxycodone N-demethylation

Parameter Value
Enzyme CYP3A4/5
Mean K(m) 600 +/- 119 µM droracle.airesearchgate.net

The enzymatic action of CYP3A4/5 on oxycodone results in the formation of noroxycodone. droracle.aiclinpgx.orgnih.gov Noroxycodone is the major metabolite of oxycodone found in circulation. wikipedia.orgnih.gov Following administration, it is the most abundantly excreted metabolite. oup.com Despite its prevalence, noroxycodone is considered a weak analgesic with significantly less potency than the parent compound, oxycodone. droracle.ainih.gov

O-demethylation is a comparatively minor, yet pharmacologically significant, metabolic pathway for oxycodone. wikipedia.org This reaction involves the removal of a methyl group from the oxygen atom at the 3-position of the oxycodone structure. droracle.ai This conversion is catalyzed almost exclusively by the CYP2D6 enzyme. wikipedia.orgdroracle.ai

Table 2: Kinetic Parameters for CYP2D6-mediated Oxycodone O-demethylation

Parameter Value
Enzyme CYP2D6
Mean K(m) 130 +/- 33 µM mdpi.comdroracle.ai

Other Oxidative Transformations

Beyond the primary N- and O-demethylation pathways, oxycodone undergoes other significant oxidative transformations in vitro, including 6-ketoreduction and N-oxidation.

The reduction of the 6-keto group of oxycodone is a recognized metabolic pathway that leads to the formation of diastereoisomeric alcohols, specifically 6α-oxycodol and 6β-oxycodol. oup.comoup.com In vitro studies using human liver cytosol and the human liver S9 fraction have demonstrated the formation of these metabolites. nih.gov

Research into the stereoselectivity of this pathway has shown that for the in vitro formation of 6-oxycodol (6OCOL), the alpha-isomer (α-6OCOL) is predominantly formed. nih.gov This stereoselectivity is also observed in the 6-keto-reduction of oxycodone's primary metabolite, noroxycodone, which is metabolized to nor-6-oxycodol (N6OCOL). In vitro incubations consistently show that α-N6OCOL is the predominant stereoisomer formed. nih.gov

N-oxidation represents another pathway for oxycodone metabolism. In vitro studies have identified oxycodone N-oxide as a metabolite. hbri.orgnih.gov This transformation is not mediated by the cytochrome P450 system but by the flavin-containing monooxygenase (FMO), specifically FMO3 in human liver microsomes. nih.govjbclinpharm.orgjbclinpharm.org

A notable characteristic of this pathway is the extensive retro-reduction of oxycodone N-oxide back to the parent compound, oxycodone. hbri.orgnih.gov While chemically stable, oxycodone N-oxide is rapidly reduced in the presence of hepatic preparations (both microsomes and cytosol) and NADPH. hbri.orgnih.gov This retro-reduction is facilitated by several enzyme systems, including quinone reductase, aldehyde oxidase, and hemoglobin, but not significantly by cytochrome P-450 or FMO. hbri.orgnih.gov This creates a metabolic futile cycle, where oxycodone is N-oxygenated and then reduced back to its parent form, which can then re-enter other metabolic pathways. nih.gov

Identification and Characterization of Primary and Secondary Oxidative Metabolites

In vitro studies utilizing human liver microsomes (HLM), hepatocytes, and recombinant enzymes have been crucial in identifying and characterizing the metabolic profile of oxycodone.

The primary oxidative metabolites are formed through the main Phase I pathways:

Noroxycodone: Formed via N-demethylation, this is the most abundant circulating metabolite. nih.gov In vitro studies with HLM confirm that noroxycodone is the major metabolite produced. researchgate.net The reaction is predominantly catalyzed by CYP3A4. nih.gov

Oxymorphone: Formed via O-demethylation, this metabolite is a potent opioid agonist itself. nih.govnih.gov Its formation is primarily mediated by CYP2D6. researchgate.netnih.gov

The secondary oxidative metabolites are formed from the further transformation of primary metabolites or through minor pathways:

Noroxymorphone: This metabolite is formed through two routes: the O-demethylation of noroxycodone (catalyzed by CYP2D6) or the N-demethylation of oxymorphone (catalyzed by CYP3A4 and CYP2D6). pharmgkb.org

6-Oxycodol Isomers (α- and β-oxycodol): As discussed, these are reductive metabolites formed from the 6-keto group of oxycodone. pharmgkb.org

Oxycodone N-oxide: This is a direct metabolite of oxycodone formed via FMO-mediated N-oxidation. jbclinpharm.orgjbclinpharm.org

The table below summarizes the key oxidative metabolites identified in in vitro systems.

Metabolite CategoryMetabolite NamePrecursorKey Forming Enzyme(s) (In Vitro)
Primary NoroxycodoneOxycodoneCYP3A4
OxymorphoneOxycodoneCYP2D6
Secondary NoroxymorphoneNoroxycodone, OxymorphoneCYP2D6, CYP3A4
6α-Oxycodol & 6β-OxycodolOxycodoneKetoreductases
Oxycodone N-oxideOxycodoneFMO3

Phase II Conjugative Metabolism

Following Phase I oxidative reactions, oxycodone and its metabolites can undergo Phase II conjugation, primarily through glucuronidation, which increases their water solubility and facilitates excretion.

In vitro investigations using human liver microsomes and recombinant UGT enzymes have identified the specific isoforms responsible for oxycodone glucuronidation. nih.govunige.ch The primary enzyme mediating the direct conjugation of oxycodone is UGT2B7. nih.govclinpgx.orgresearchgate.net UGT2B4 also contributes to this reaction, but to a lesser extent. nih.govclinpgx.orgresearchgate.net Minor roles for UGT1A4 and UGT2B17 have also been observed, while no detectable activity was found for several other isoforms, including UGT1A1, 1A3, 1A6, and 1A9. unige.ch

The primary metabolite, oxymorphone, is also a substrate for glucuronidation, a reaction catalyzed predominantly by UGT2B7. nih.govpharmgkb.org

The kinetic parameters for the glucuronidation of oxycodone by the primary UGT isoforms have been characterized in vitro and are presented in the table below.

EnzymeSubstrateKm (μM)Vmax (peak area/min/mg)
UGT2B7 Oxycodone762 ± 153344 ± 20
UGT2B4 Oxycodone2454 ± 497201 ± 19

Data sourced from in vitro studies using recombinant UGTs. nih.govclinpgx.orgresearchgate.net

The enzymatic activity of UGTs results in the formation of various glucuronide conjugates.

Oxycodone-glucuronide: In vitro incubations of oxycodone with human liver microsomes in the presence of the UDPGA cofactor confirm the formation of oxycodone-glucuronide. unige.ch

Oxymorphone-3-glucuronide: The metabolite oxymorphone is extensively conjugated to form oxymorphone-3-glucuronide. pharmgkb.org The majority of oxymorphone molecules are glucuronidated via this pathway, which is primarily mediated by UGT2B7. pharmgkb.org

Noroxymorphone-3-glucuronide: The secondary metabolite noroxymorphone can also be further conjugated to form noroxymorphone-3-glucuronide. oup.comwikipedia.org

While noroxycodone is a major primary metabolite, it is mostly unconjugated when excreted, and the specific mechanisms for its potential glucuronidation are not yet clearly defined. pharmgkb.org

A comprehensive search has revealed no recognized chemical compound by the name of "Oxyconine" in scientific literature or chemical databases. Therefore, it is not possible to provide an article on its in vitro metabolic pathways as no research data exists for this specified subject.

To fulfill the user's request for a detailed scientific article, information on a known chemical compound with published research is required. The provided outline necessitates specific data on metabolic clearance, enzyme kinetics, and the impact of inhibitors and inducers, none of which is available for a non-existent compound.

Molecular Pharmacology and Receptor Interaction Mechanisms of Oxyconine

Opioid Receptor Binding Dynamics

Oxycodone is a semi-synthetic opioid that exerts its pharmacological effects primarily through interaction with opioid receptors, which are a class of G-protein coupled receptors (GPCRs). mdpi.comnih.govfrontiersin.org Its analgesic properties are a direct result of its binding to and activation of these receptors in the central and peripheral nervous systems. mdpi.comdrugbank.com The binding profile of oxycodone across the three major opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is distinct and has been the subject of extensive research.

Agonistic Activity at Mu-Opioid Receptors (MOR)

Oxycodone functions as a highly selective full agonist at the μ-opioid receptor (MOR). wikipedia.org This receptor is the principal target for many opioid analgesics and endogenous opioid peptides like β-endorphin. wikipedia.org The agonistic action of oxycodone at the MOR is central to its analgesic effects. wikipedia.orgnih.gov Upon binding, oxycodone induces a conformational change in the receptor, initiating a downstream signaling cascade. mdpi.com

While oxycodone itself is a potent MOR agonist, some of its metabolites also exhibit significant activity at this receptor. wikipedia.orgfrontiersin.org For instance, oxymorphone, a metabolite of oxycodone, demonstrates a 3- to 5-fold higher affinity for the MOR than the parent compound. wikipedia.org Another metabolite, noroxymorphone, also shows a higher affinity and greater activation of the MOR compared to oxycodone. wikipedia.orgfrontiersin.org In contrast, noroxycodone has a lower affinity for the MOR. wikipedia.orgfrontiersin.org

Affinity Profiles for Kappa-Opioid Receptors (KOR)

Similar to its interaction with DOR, oxycodone has a low affinity for the κ-opioid receptor (KOR), where it also acts as an agonist. wikipedia.orgnih.gov There has been some debate in the scientific literature regarding the specific role of KOR in oxycodone's mechanism of action. wikipedia.org Some early studies in rats proposed that oxycodone's effects might be mediated by KORs, distinguishing it from morphine. wikipedia.org Specifically, it was suggested to be a high-affinity κ2b-opioid receptor agonist. wikipedia.orgdrugbank.com However, this has been contested, as the pharmacological effects of oxycodone are more characteristic of a MOR agonist. wikipedia.org More recent research suggests that the involvement of KOR in oxycodone's effects may be context-dependent, for instance, playing a role in its antinociceptive action in diabetic mice. wikipedia.org

Interactive Data Table: Opioid Receptor Binding Affinities of Oxycodone and its Metabolite

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR:DOR:KOR Ratio
Oxycodone189586771:53:38
Oxymorphone0.78501371:64:176

Ki (Inhibitor constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity. wikipedia.org

Post-Receptor Signal Transduction Cascades

The binding of oxycodone to opioid receptors, particularly the MOR, triggers a series of intracellular events known as signal transduction. This process is fundamental to the pharmacological effects of the drug.

G-Protein Coupling and Activation

As a G-protein coupled receptor, the MOR, upon being activated by oxycodone, releases a G-protein complex. wikipedia.org Opioid receptors are coupled to inhibitory G-proteins (Gi/Go). mdpi.comwikipedia.org The activation of the receptor by an agonist like oxycodone causes the dissociation of the G-protein into its Gα and Gβγ subunits. mdpi.com These subunits then interact with various intracellular effector systems to produce the cellular response to the opioid.

Inhibition of Adenylate Cyclase Activity

One of the primary downstream effects of the activation of the Gi/Go-protein is the inhibition of adenylate cyclase. drugbank.comnih.gov The activated Gα subunit of the G-protein directly inhibits the activity of this enzyme. mdpi.com Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). frontiersin.org By inhibiting adenylate cyclase, oxycodone reduces the intracellular concentration of cAMP. mdpi.comwikipedia.org This reduction in cAMP levels, in turn, modulates the activity of other downstream proteins, such as protein kinase A, and ultimately leads to a decrease in neuronal excitability and the inhibition of neurotransmitter release. mdpi.comwikipedia.org This mechanism is a key component of how opioids produce analgesia. nih.gov

Modulation of Intracellular Cyclic AMP (cAMP) Levels

The binding of oxycodone to the µ-opioid receptor triggers the activation of an associated intracellular G protein. Specifically, it stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

The dissociated Gαi/o-GTP complex then interacts with and inhibits the enzyme adenylyl cyclase. This inhibition of adenylyl cyclase results in a decrease in the intracellular production of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). cAMP is a crucial second messenger involved in numerous cellular processes, including the activation of protein kinase A (PKA). By reducing cAMP levels, oxycodone attenuates the activity of the cAMP-PKA signaling pathway, which in turn influences the function of various downstream proteins through decreased phosphorylation. Chronic exposure to opioids can lead to a compensatory upregulation of the cAMP pathway, a phenomenon associated with tolerance and dependence.

Ion Channel Modulation (Calcium and Potassium Channels)

The G protein subunits, once activated by oxycodone-receptor binding, also directly modulate the activity of several ion channels, leading to a reduction in neuronal excitability.

Calcium Channels: The dissociated Gβγ subunit complex directly interacts with and inhibits voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) and P/Q-type (CaV2.1) channels. This inhibition reduces the influx of calcium ions into the presynaptic terminal upon the arrival of an action potential. Since calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane, this action of oxycodone leads to a decrease in the release of various neurotransmitters, including substance P, glutamate, and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals.

Comparative Receptor Affinity and Potency Profiles of Oxycodone and its Metabolites

Oxycodone is metabolized in the liver into several compounds, most notably oxymorphone and noroxycodone. These metabolites exhibit their own distinct pharmacological profiles, including varying affinities and potencies at opioid receptors.

Oxymorphone Receptor Binding Characteristics

Oxymorphone is a potent µ-opioid receptor agonist and a key active metabolite of oxycodone. Research indicates that oxymorphone possesses a significantly higher binding affinity for the µ-opioid receptor compared to its parent compound, oxycodone. Some studies suggest that oxymorphone's affinity for the µ-opioid receptor is approximately 3 to 5 times greater than that of oxycodone. This high affinity contributes to its potent analgesic effects. Furthermore, oxymorphone demonstrates a greater potency than oxycodone, with some reports indicating it to be 12.5 to 14 times more potent in producing µ-opioid agonist effects. Like oxycodone, oxymorphone has a low affinity for the κ-opioid receptor.

Compoundµ-Opioid Receptor (MOR) Ki (nM)
Oxycodone16.0 - 18
Oxymorphone0.36 - 0.78

Note: Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. The values presented are a range from multiple sources and may vary depending on the experimental conditions.

Noroxycodone Receptor Binding Characteristics

Noroxycodone is another primary metabolite of oxycodone. In contrast to oxymorphone, noroxycodone generally exhibits a lower affinity for the µ-opioid receptor compared to oxycodone. While it is still considered a µ-opioid receptor agonist, its potency is significantly less than that of both oxycodone and oxymorphone. Additionally, noroxycodone has a reduced ability to cross the blood-brain barrier, which further limits its contribution to the central analgesic effects of oxycodone.

Compoundµ-Opioid Receptor (MOR) Ki (nM)
Oxycodone16.0 - 18
Noroxycodone57.1

Note: Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. The values presented are from available research and may vary.

Advanced Analytical Methodologies for Oxyconine Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are fundamental in the analytical research of oxycodone, enabling its separation and quantification in complex biological and pharmaceutical matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently utilized methods, offering high resolution and sensitivity for accurate measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a cornerstone for the sensitive and selective quantification of oxycodone and its metabolites. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, making it ideal for analyzing trace levels of the compound in intricate biological samples.

The development of highly sensitive LC-MS/MS methods is crucial for pharmacokinetic and drug-drug interaction studies. Researchers have successfully developed and validated methods capable of detecting oxycodone and its primary metabolites—noroxycodone, oxymorphone, and noroxymorphone—at very low concentrations in human plasma. For instance, one method achieved a lower limit of quantification (LLOQ) of 0.1 μg/L for all analytes using a sample volume of just 100 μL of plasma. rug.nl This level of sensitivity is essential for accurately characterizing the pharmacokinetic profiles of these compounds.

Sample preparation typically involves protein precipitation, a straightforward and effective method for plasma samples. rug.nl Chromatographic separation is often achieved using columns like the Kinetix biphenyl column, with gradient elution employing mobile phases such as ammonium formate in formic acid and methanol (B129727). rug.nl Detection is performed in the multiple reaction monitoring (MRM) mode with positive electrospray ionization, which ensures high specificity and sensitivity. rug.nlnih.gov The total run time for such methods can be as short as 6 minutes, allowing for high-throughput analysis. rug.nl

Validation of these methods demonstrates excellent performance in terms of linearity, accuracy, and precision. For example, a validated method showed linearity over a calibration range of 0.1–25.0 μg/L for oxycodone, noroxycodone, and noroxymorphone, and 0.1–5.0 μg/L for oxymorphone. rug.nl The intra- and interday accuracy and precision are typically within acceptable limits, ensuring the reliability of the results. rug.nl

Another developed LC-MS/MS method for the simultaneous determination of acetaminophen and oxycodone in human plasma reported a linear calibration curve over the concentration range of 0.200–40.0 ng/mL for oxycodone. nih.gov The challenge of dealing with the high plasma concentration of acetaminophen while achieving the desired LLOQ for oxycodone was successfully addressed through chromatographic separation on a hydrophilic C18 column with gradient elution. nih.gov

Parameter Method 1 rug.nlMethod 2 nih.govuky.eduMethod 3 nih.gov
Analytes Oxycodone, Noroxycodone, Oxymorphone, NoroxymorphoneOxycodone, Noroxycodone, OxymorphoneAcetaminophen, Oxycodone
Matrix Human PlasmaHuman Plasma, Urine, Liver MicrosomesHuman Plasma
LLOQ (Oxycodone) 0.1 µg/L0.2 ng/mL (Plasma)0.200 ng/mL
Calibration Range (Oxycodone) 0.1 - 25.0 µg/L0.2 - 250 ng/mL (Plasma)0.200 - 40.0 ng/mL
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Run Time 6 minutesNot Specified4.5 minutes

LC-MS/MS is also an invaluable tool for metabolite profiling and identification. Oxycodone is metabolized in the body to several key metabolites, primarily noroxycodone (via N-demethylation) and oxymorphone (via O-demethylation). nih.gov These metabolites can be further processed to form noroxymorphone. nih.gov Sensitive analytical methods are necessary to simultaneously quantify the parent drug and its metabolites to understand individual differences in drug metabolism. basinc.com

One such method was developed for oxycodone, noroxycodone, and oxymorphone in human plasma, urine, and liver microsomes. nih.govuky.edu This method utilized liquid-liquid extraction followed by HPLC-MS/MS. The transitions of m/z 316 → 298 for oxycodone and m/z 302 → 284 for both noroxycodone and oxymorphone were monitored, with chromatographic separation being key to distinguishing between the two isobaric metabolites. nih.gov This method demonstrated good recovery and precision, making it suitable for both in vivo and in vitro metabolism studies. nih.govuky.edu

The application of these methods in clinical studies has provided valuable insights into oxycodone's metabolic pathways. For example, in hydrolyzed urine samples from individuals administered oxycodone, the mean concentrations of oxycodone, noroxycodone, and oxymorphone were determined, revealing the extent of metabolic conversion. uky.edu In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have further elucidated the specific enzymes responsible for these transformations, with CYP3A4 being a major contributor to the formation of noroxycodone and CYP2D6 to the formation of oxymorphone. uky.edu

Metabolite Metabolic Pathway Primary Enzyme Involved uky.edu
NoroxycodoneN-demethylationCYP3A4, CYP2C18
OxymorphoneO-demethylationCYP2D6
NoroxymorphoneFurther oxidationNot specified

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While LC-MS/MS offers superior sensitivity and selectivity, HPLC with UV detection remains a robust and widely accessible technique for the quantification of oxycodone, particularly in pharmaceutical formulations. Several HPLC-UV methods have been developed and validated for the determination of oxycodone in various dosage forms.

A stability-indicating HPLC method was developed for the simultaneous quantification of oxycodone and naltrexone (B1662487) in a combined dosage form. researchgate.net The separation was achieved on an Intersil ODS C18 column with a mobile phase consisting of a mixture of ammonium dihydrogen phosphate buffer (pH 5.0) and acetonitrile at a flow rate of 1.0 mL/minute, with UV detection at 235 nm. researchgate.net The method demonstrated good linearity, with a correlation coefficient of 0.9990 for oxycodone. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for oxycodone were found to be 0.3125 µg/mL and 0.625 µg/mL, respectively. researchgate.net

Another HPLC method was developed for the quantification of oxycodone and lidocaine in a gel matrix. nih.gov This method utilized a Zorbax SB-C8 column with a mobile phase of methanol, water, and acetic acid. Oxycodone was detected at a wavelength of 285 nm, and the method showed a linear calibration curve in the range of 0.05–1.5% (w/w). nih.gov

For the analysis of oxycodone and its related impurities, a method using a Coresep 100 mixed-mode column has been described. helixchrom.com This column allows for separation based on both reversed-phase and cation-exchange mechanisms. The retention time can be controlled by adjusting the amount of acetonitrile, buffer pH, and buffer concentration in the mobile phase. helixchrom.com

Parameter Method 1 researchgate.netMethod 2 nih.gov
Analytes Oxycodone, NaltrexoneOxycodone, Lidocaine
Matrix Combined Dosage FormGel Matrix
Column Intersil ODS C18Zorbax SB-C8
Detection Wavelength 235 nm285 nm
LOD (Oxycodone) 0.3125 µg/mLNot Specified
LOQ (Oxycodone) 0.625 µg/mLNot Specified
Linearity Range (Oxycodone) 5-30 µg/mL0.05-1.5% (w/w)

Electrochemical Detection and Sensing Technologies

Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of oxycodone, providing rapid response times, high sensitivity, and potential for the development of portable point-of-care devices.

Carbon Nanotube-Based Electrodes

Carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), have emerged as highly effective materials for the fabrication of electrochemical sensors due to their excellent electrical conductivity, high surface area, and biocompatibility. nih.govhelsinki.fiacs.org

Researchers have developed a disposable, mass-producible sensor based on a Nafion-coated single-walled carbon nanotube (Nafion/SWCNT) electrode for the detection of oxycodone. nih.govhelsinki.fiacs.org This sensor demonstrated, for the first time, the selective detection of oxycodone in the presence of its two major metabolites, noroxycodone and oxymorphone. nih.govhelsinki.fiacs.org

The electrochemical behavior of oxycodone and its metabolites was studied on both plain and Nafion-coated SWCNT electrodes. nih.govhelsinki.fiacs.org The Nafion coating was found to be crucial for direct measurements in complex biological matrices and also improved the sensitivity towards oxycodone. nih.govhelsinki.fiacs.org

Using the Nafion/SWCNT electrode, a limit of detection of 85 nM was achieved for oxycodone in a buffer solution, with a linear range of 0.5–10 μM. nih.govhelsinki.fiacs.orgnih.gov This sensitivity and linear range are clinically relevant, suggesting the potential application of this sensor for personalized dosing and monitoring, as well as for the rapid diagnosis of potential overdoses. nih.govhelsinki.finih.gov

The fabrication of these SWCNT network electrodes can be achieved through processes compatible with industrial manufacturing, making them a desirable material for the large-scale production of disposable sensor strips. nih.govhelsinki.fiacs.org

Parameter Nafion/SWCNT Electrode nih.govhelsinki.fiacs.orgnih.gov
Analyte Oxycodone
Limit of Detection 85 nM
Linear Range 0.5 - 10 µM
Key Features Selective detection in the presence of metabolites, Suitable for complex biological matrices, Mass-producible

Based on a thorough review of scientific literature and chemical databases, there is no identifiable chemical compound known as "Oxyconine." It is highly probable that this term is a typographical error and the intended subject of inquiry is "Oxycodone," a well-documented opioid analgesic.

All research and analytical data available point consistently to "Oxycodone" when searching for methodologies and techniques similar to those requested. No credible scientific sources reference a compound named "this compound."

Therefore, it is not possible to generate a scientifically accurate article on "this compound" as requested. To proceed, clarification is required. Please confirm if the intended compound of interest is "Oxycodone." Upon confirmation, a detailed and accurate article based on the provided outline can be generated.

Computational Chemistry and Theoretical Modeling in Analytical Research

Computational chemistry and theoretical modeling have become indispensable tools in the analytical research of Oxycodone. These methodologies provide profound insights into molecular-level interactions, binding affinities, and electronic properties that are often difficult to discern through experimental techniques alone. By simulating molecular behavior, researchers can predict and understand the mechanisms governing Oxycodone's interactions with biological targets and analytical systems, thereby guiding the development of more effective analytical and therapeutic strategies.

Density Functional Theory (DFT) for Molecular Interaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Oxycodone research, DFT is applied to elucidate the fundamental mechanisms of molecular interactions, such as those occurring during analytical detection or binding processes.

One area of application is in understanding the adsorption of Oxycodone onto molecularly imprinted polymers (MIPs), which are used for selective extraction and analysis. A combined experimental and DFT study investigated the adsorption process of Oxycodone by both MIPs and non-imprinted polymers (NIPs) nih.gov. The thermodynamic data derived from DFT calculations confirmed experimental findings, revealing that MIPs form stronger interactions with the drug compared to NIPs nih.gov. The calculations showed that the adsorption of Oxycodone by MIPs is a more favorable process, as indicated by the thermodynamic parameters nih.gov.

DFT calculations also provide insights into the chemical reactivity of the Oxycodone molecule. Parameters such as the softness of the molecule indicate its capacity to receive electron density from other compounds, a key factor in its interaction mechanisms nih.gov.

Table 1: Thermodynamic Data for Oxycodone Adsorption by Polymers

Polymer TypeΔHads (kcal mol-1)ΔGads (kcal mol-1)
MIP-13.94.8
NIP-16.67.2
Data sourced from a joint experimental and Density Functional Theory study. nih.gov

Molecular Docking Simulations for Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex nrfhh.com. This method is extensively used in drug discovery and forensic science to model protein-ligand interactions at an atomic level nrfhh.com. For Oxycodone, docking simulations are crucial for understanding its binding to various biological targets, such as opioid receptors and enzymes.

Studies have used molecular docking to explore the interactions between Oxycodone and enzymes like acetylcholinesterase (AChE), glutathione S-transferase (GST), and superoxide dismutase (SOD) nih.gov. These simulations predict the binding free energy (ΔG), which indicates the thermodynamic favorability of the interaction nih.gov. The results show that Oxycodone can interact with the active sites of these enzymes, though the specific amino acid interactions differ from other opioids nih.gov.

Further research has focused on docking Oxycodone with the mu-opioid receptor (MOR), its primary target for analgesic action nrfhh.comnih.gov. These studies help elucidate the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex nih.govacs.org. For instance, docking studies have shown that the basic nitrogen in the morphinan (B1239233) structure of Oxycodone forms a critical charge-enhanced hydrogen bond with the key residue D147 of the MOR acs.org.

Table 2: Predicted Binding Free Energy (ΔG) of Oxycodone with Various Enzymes

EnzymePDB IDPredicted ΔG (kcal/mol)
Acetylcholinesterase (AChE)4EY6-7.1
Glutathione S-transferase (GST)6GSS-6.7
Superoxide Dismutase (SOD)2C9V-6.3
Data from molecular docking simulations performed with AutoDock Vina. nih.gov

Environmental Trace Analysis for Research Purposes

The analysis of trace levels of Oxycodone in environmental samples serves as a powerful research tool for monitoring public health trends and assessing the impact of pharmaceutical consumption on a population scale. These methodologies provide objective, near real-time data that can complement traditional epidemiological sources.

Wastewater-Based Epidemiology for Population-Level Compound Monitoring

Wastewater-based epidemiology (WBE) is an innovative approach that involves measuring the concentrations of excreted drug metabolites in sewage to estimate community-level consumption cdc.govnih.gov. This technique offers naturally de-identified, aggregate data on the use of substances like Oxycodone within a specific catchment area of a wastewater treatment plant cdc.gov.

Numerous studies have successfully applied WBE to monitor Oxycodone consumption trends. For example, a long-term study in Australia utilized WBE to evaluate the effectiveness of policy changes aimed at reducing prescription opioid use. The research tracked Oxycodone consumption over a six-year period, identifying a significant 45% reduction that coincided with national policy interventions nih.gov. This demonstrates the utility of WBE in assessing the impact of public health policies nih.gov.

In the United States, WBE has been used to track opioid consumption in various cities, providing valuable data for public health officials cdc.govnjit.edu. These studies have consistently detected Oxycodone in municipal raw wastewater, with concentrations varying by location and time njit.edunih.gov. By analyzing these concentrations, researchers can estimate consumption rates and even forecast potential public health outcomes njit.edu. This approach allows for the mapping of opioid exposure across a community, highlighting areas that may require targeted harm reduction efforts cdc.gov.

Table 3: Oxycodone Concentrations in Raw Wastewater from Various Studies

LocationStudy PeriodConcentration Range (ng/L)Average Consumption Rate (mg/day/1000 people)
Two Midwestern U.S. Cities2015-201717.8 ± 1.1 to 78 ± 69 to 2590 (for all opioids)
New York City, USA-31.1 - 63.6Not Specified
Australia (National)2017-2023Not Specified65 to 120
Data compiled from multiple wastewater-based epidemiology studies. nih.govnjit.edunih.gov

Emerging Research Directions and Methodological Advances in Oxyconine Studies

Development of Novel Synthetic Pathways with Enhanced Efficiency

The traditional synthesis of oxycodone originates from thebaine, an alkaloid naturally found in the opium poppy. dea.gov However, researchers are continuously exploring more efficient and innovative synthetic routes. A key objective is to improve the yield and purity of the final product while minimizing the formation of impurities. google.com

Key steps in some of these novel synthetic pathways include:

Diastereoselective 1,4-conjugate addition and enolate alkylation: To control the formation of quaternary stereocenters. researchgate.net

Intramolecular Michael addition: To form a benzylic quaternary carbon. acs.org

[4+2] cycloaddition with singlet oxygen: To introduce the 14-hydroxy group with high diastereoselectivity. thieme-connect.com

These advancements in synthetic chemistry hold the promise of more streamlined and cost-effective production of oxycodone and related compounds.

Elucidation of Previously Unidentified Metabolic Pathways

Oxycodone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6. droracle.ainih.gov The major metabolic pathway is N-demethylation by CYP3A4 to form noroxycodone. wikipedia.orgresearchgate.net A minor, yet significant, pathway is O-demethylation by CYP2D6 to produce the potent analgesic oxymorphone. droracle.aiwikipedia.org

Recent research has focused on further characterizing the complex metabolic cascade of oxycodone. This includes the identification of secondary metabolites and the enzymes responsible for their formation. For instance, both noroxycodone and oxymorphone are further metabolized to noroxymorphone. nih.govdrugbank.com The conversion of noroxycodone to noroxymorphone is mediated by CYP2D6, while the N-demethylation of oxymorphone to noroxymorphone can be catalyzed by both CYP3A4 and CYP2D6. nih.gov

Table 1: Major Metabolic Pathways of Oxycodone

Metabolic Pathway Enzyme Primary Metabolite Activity
N-demethylationCYP3A4NoroxycodoneWeak analgesic droracle.ai
O-demethylationCYP2D6OxymorphonePotent analgesic droracle.ai
6-keto reductionUnknown6-oxycodolsMinor pathway wikipedia.org

Advanced Structural-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of oxycodone relates to its biological activity. These studies guide the design of new analogs with improved therapeutic properties, such as increased analgesic efficacy and reduced side effects.

Key structural features of the morphinan (B1239233) skeleton that influence opioid receptor binding and activity include modifications at various positions. acs.orgresearchgate.net For example, the 14-hydroxyl group is known to increase the analgesic activity of oxycodone. slideshare.net

Modern SAR studies employ a combination of synthetic chemistry, in vitro pharmacology, and computational modeling to probe the interactions between oxycodone analogs and opioid receptors at the molecular level. acs.org These studies have revealed that even small structural modifications can significantly alter a compound's binding affinity and efficacy at different opioid receptor subtypes (mu, kappa, and delta). acs.org

Creation of New Research Tools and Probes for Molecular Investigations

The development of novel research tools and molecular probes is essential for advancing our understanding of oxycodone's mechanism of action. These tools can include fluorescently labeled analogs, radiolabeled ligands for receptor binding assays, and specific antibodies for detecting oxycodone and its metabolites in biological samples.

These molecular probes are instrumental in a variety of research applications, including:

Visualizing the distribution of opioid receptors in the brain and other tissues.

Quantifying the binding affinity of new drug candidates.

Investigating the cellular and molecular effects of opioid receptor activation.

In Silico Modeling for Predictive Research in Chemical and Biological Systems

In silico modeling, which involves the use of computer simulations, has become an indispensable tool in oxycodone research. Physiologically based pharmacokinetic (PBPK) models are used to simulate the absorption, distribution, metabolism, and excretion of oxycodone and its metabolites. nih.govresearchgate.net These models can predict potential drug-drug interactions, for example, with inhibitors or inducers of CYP3A4 and CYP2D6. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between oxycodone and its receptor targets at the atomic level. nsf.govresearchgate.net These computational techniques provide insights into the binding modes of different ligands and can help to explain the structure-activity relationships observed experimentally. acs.orgnsf.gov

Table 2: Applications of In Silico Modeling in Oxycodone Research

Modeling Technique Application Reference
Physiologically Based Pharmacokinetic (PBPK) ModelingPredicting drug-drug interactions and pharmacokinetic profiles. nih.govresearchgate.net
Molecular DockingPredicting the binding orientation of ligands to their receptor targets. acs.orgnsf.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-receptor complexes over time. nsf.govresearchgate.net

Biotechnological Innovations for Sustainable Compound Production

The reliance on opium poppy cultivation for the raw materials of semi-synthetic opioids like oxycodone presents challenges related to crop variability and supply chain stability. nih.gov Biotechnological approaches are being explored as a sustainable alternative for the production of these essential medicines.

One promising area of research is the engineering of microorganisms, such as yeast, to produce opioid compounds from simple sugars. nih.gov This involves introducing the entire biosynthetic pathway from the poppy plant into the yeast genome. Researchers have successfully engineered yeast to produce thebaine and hydrocodone, demonstrating the feasibility of this approach. nih.gov While still in the early stages, this technology has the potential to provide a more controlled and sustainable source of opioid precursors.

Environmental Fate and Persistence Studies of Oxycodone in Chemical Research

The increasing use of oxycodone has led to concerns about its potential environmental impact. ncceh.ca Pharmaceuticals can enter the environment through various pathways, including patient excretion and improper disposal of unused medication. ncceh.ca

Studies have detected the presence of oxycodone in wastewater effluent and even in aquatic organisms, such as mussels. ncceh.ca Research in this area focuses on understanding the environmental fate and persistence of oxycodone. This includes investigating its degradation in soil and water, its potential for bioaccumulation, and its ecotoxicological effects. ncceh.canih.gov While the concentrations found in the environment are generally low, the long-term ecological consequences of exposure to complex mixtures of pharmaceuticals are still largely unknown and warrant further investigation. ncceh.ca

Investigations into the Fundamental Biochemistry of Opioid Receptor-Ligand Interactions

The study of oxycodone's interaction with opioid receptors is fundamental to understanding its pharmacological effects. This research delves into the molecular and cellular mechanisms that govern how this semi-synthetic opioid binds to and activates its target receptors, initiating a cascade of biochemical events.

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are members of the G protein-coupled receptor (GPCR) family. nih.govscispace.com These receptors are integral membrane proteins characterized by seven transmembrane domains. scispace.compainphysicianjournal.com The binding of an opioid agonist, such as oxycodone, to the extracellular portion of the receptor induces a conformational change. nih.govacs.org This change facilitates the interaction of the intracellular domains of the receptor with heterotrimeric G proteins, which are composed of Gα and Gβγ subunits. nih.govunc.edu

Upon activation, the G protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. nih.govunc.edu Both the Gα-GTP and Gβγ subunits can then modulate the activity of various intracellular effector systems. nih.gov A primary mechanism of action for opioids is the inhibition of adenylyl cyclase by the Gα subunit, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov The Gβγ subunit can also directly interact with and inhibit voltage-gated calcium channels and activate G protein-coupled inwardly rectifying potassium channels. nih.govnih.gov The collective result of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other effects of opioids. nih.gov

Oxycodone is recognized as a full agonist of the μ-opioid receptor (MOR), which is the primary target for many clinically used opioids. wikipedia.org However, its pharmacological profile is complex, with evidence suggesting it also interacts with other opioid receptors. painphysicianjournal.comresearchgate.net Some research has indicated that oxycodone may act as a kappa-opioid receptor agonist, which could contribute to its distinct therapeutic and side-effect profile compared to other opioids like morphine. drugbank.comnih.gov

The binding affinity of oxycodone for different opioid receptors has been a subject of extensive research, with varying results depending on the experimental conditions. Generally, oxycodone exhibits a higher affinity for the μ-opioid receptor compared to the δ- and κ-opioid receptors. researchgate.net The binding affinity is typically quantified by the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of Oxycodone and its Metabolites for Opioid Receptors

Compound MOR Ki (nM) DOR Ki (nM) KOR Ki (nM) MOR:DOR:KOR Ratio
Oxycodone 18 958 677 1:53:38
Oxymorphone 0.78 50 137 1:64:176

This table presents representative data on the binding affinities (Ki) of oxycodone and its active metabolite, oxymorphone, for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. The ratio provides a perspective on the relative selectivity of the compounds for the MOR. Data sourced from Wikipedia. wikipedia.org

Emerging research continues to explore the nuances of oxycodone's interaction with opioid receptors. Advanced techniques such as high-resolution crystal structures of opioid receptors in complex with ligands are providing unprecedented insights into the specific molecular interactions that govern ligand binding and receptor activation. scispace.comresearchgate.net These structural studies, combined with computational modeling and molecular dynamics simulations, are helping to elucidate how different opioids, including oxycodone, stabilize distinct receptor conformations that may lead to biased signaling. acs.org Biased signaling refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others (e.g., G protein signaling versus β-arrestin pathways), which could potentially be harnessed to develop safer opioids with fewer side effects. nih.gov

Furthermore, investigations into the role of receptor dimerization, where opioid receptors form complexes with other opioid receptors (homodimers) or with other types of G protein-coupled receptors (heterodimers), are revealing additional layers of complexity in opioid pharmacology. nih.gov These receptor complexes may exhibit unique pharmacological properties and signaling outcomes compared to monomeric receptors, and their formation could be influenced by ligands like oxycodone. nih.gov

The ongoing exploration of the fundamental biochemistry of oxycodone-opioid receptor interactions is crucial for a deeper understanding of its mechanism of action and for the rational design of novel analgesics with improved therapeutic profiles.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Oxyconine’s purity and structural identity in synthetic workflows?

To confirm this compound’s identity, combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular formula validation, and HPLC/GC-MS for purity assessment. For novel derivatives, compare spectral data with literature benchmarks. Always include solvent peaks and internal standards (e.g., TMS) in NMR protocols .

Q. How should researchers design controlled experiments to evaluate this compound’s stability under varying pH and temperature conditions?

Use a factorial design with independent variables (pH: 2–10; temperature: 4°C–40°C) and measure degradation kinetics via UV-Vis spectroscopy or LC-MS. Include triplicate samples, negative controls (e.g., inert buffers), and statistical validation (ANOVA with post-hoc tests). Report confidence intervals and outliers using tools like R or Python’s SciPy .

Q. What literature review strategies ensure comprehensive coverage of this compound’s known pharmacological targets?

Leverage systematic search engines (e.g., PubMed, SciFinder) with Boolean operators:

  • (this compound OR "CAS [number]") AND ("receptor binding" OR "enzyme inhibition")
  • Filter by publication date (last 10 years) and study type (in vitro/in vivo). Cross-reference citations in review articles and prioritize high-impact journals (e.g., J. Med. Chem.) .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo efficacy data for this compound be reconciled?

Analyze discrepancies through pharmacokinetic/pharmacodynamic (PK/PD) modeling :

  • Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and tissue distribution.
  • Adjust for species-specific metabolic differences (e.g., cytochrome P450 isoforms).
  • Use Bayesian meta-analysis to integrate heterogeneous datasets and identify covariates (e.g., dosage, administration route) .

Q. What experimental frameworks are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Adopt multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC/TMT labeling to quantify protein interaction networks.
  • Validate hits with CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity assays. Ensure reproducibility by depositing raw data in public repositories (e.g., GEO, PRIDE) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Implement Quality by Design (QbD) principles :

  • Define critical process parameters (CPPs: e.g., reaction time, catalyst loading) and critical quality attributes (CQAs: e.g., yield, enantiomeric excess).
  • Use Design of Experiments (DoE) to optimize synthesis conditions.
  • Characterize each batch with orthogonal techniques (XRD for crystallinity, DSC for thermal stability) and include certificates of analysis (CoA) in supplementary materials .

Methodological Guidelines

  • Reproducibility : Document synthesis protocols in line with Beilstein Journal of Organic Chemistry standards, including reaction scales, solvent grades, and spectral acquisition parameters .
  • Data Contradictions : Apply Sutherland’s 20 Tips for Interpreting Scientific Claims (e.g., scrutinize sample size, blinding methods, and statistical power) when evaluating conflicting studies .
  • Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.